Solid-State Fluorescence Quantum Yield: N-tert-Butyl-1-Anthracenecarboxamide Performance
N-tert-butylanthracene-1-carboxamide (a derivative of 1-anthracenecarboxamide) demonstrates a fluorescence quantum yield (φf) of 0.63–0.67 in the solid state, attributed to the bulky tert-butyl group suppressing aggregation-caused quenching [1]. This performance is achieved in a mono-amide anthracene scaffold, whereas comparable solid-state quantum yields in anthracene systems typically require di-amide substitution patterns or extended conjugation. The mono-amide 1-substituted scaffold does not exhibit mechanofluorochromic behavior, which distinguishes it from 1,8-dicarboxamide derivatives that show grinding-induced emission color changes [1].
| Evidence Dimension | Solid-state fluorescence quantum yield (φf) |
|---|---|
| Target Compound Data | N-tert-butylanthracene-1-carboxamide: φf = 0.63–0.67 |
| Comparator Or Baseline | N,N′-Di-tert-butylanthracene-1,8-dicarboxamide: φf = 0.63–0.67 |
| Quantified Difference | Comparable quantum yield achieved with mono-amide vs. di-amide scaffold |
| Conditions | Solid state, room temperature, as synthesized crystalline powder |
Why This Matters
Achieving competitive solid-state fluorescence with a mono-amide scaffold reduces synthetic complexity and cost relative to di-amide alternatives, while providing non-mechanochromic stability suitable for applications requiring consistent emission output.
- [1] Kusukawa T, Shibata S, Kannen F, Yoza K. Mechanofluorochromic Properties of N-Alkyl Amide Anthracene Derivatives. Tetrahedron. 2022;111:132735. View Source
